molecular formula C11H16ClN3O3 B2418950 Tert-butyl 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]azetidine-1-carboxylate CAS No. 2138103-92-9

Tert-butyl 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]azetidine-1-carboxylate

Cat. No.: B2418950
CAS No.: 2138103-92-9
M. Wt: 273.72
InChI Key: YXOZYCDEXLJEJI-UHFFFAOYSA-N
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Description

Tert-butyl 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]azetidine-1-carboxylate is a synthetic organic compound with the molecular formula C11H16ClN3O3 It is characterized by the presence of an azetidine ring, a tert-butyl ester group, and an oxadiazole ring substituted with a chloromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]azetidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which can be achieved through the cyclization of appropriate precursors under controlled conditions. The azetidine ring is then introduced via a nucleophilic substitution reaction, where a suitable azetidine derivative reacts with the oxadiazole intermediate. The final step involves the esterification of the azetidine derivative with tert-butyl chloroformate to yield the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]azetidine-1-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.

    Oxidation and Reduction: The compound can be subjected to oxidation or reduction reactions to modify the functional groups on the oxadiazole or azetidine rings.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be achieved with sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine would yield an amine-substituted oxadiazole derivative, while hydrolysis would produce the corresponding carboxylic acid.

Scientific Research Applications

Tert-butyl 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]azetidine-1-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, while the azetidine ring provides rigidity to the molecule, enhancing its binding affinity. The chloromethyl group can act as a reactive site for further modifications, allowing the compound to interact with various biological pathways .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate: Similar in structure but with a cyanomethyl group instead of a chloromethyl group.

    Tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate: Contains a hydroxymethyl group, offering different reactivity and applications.

    Tert-butyl 3-(methyl)azetidine-1-carboxylate: Lacks the oxadiazole ring, making it less complex.

Uniqueness

Tert-butyl 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]azetidine-1-carboxylate is unique due to the presence of both the oxadiazole and azetidine rings, which provide a combination of rigidity and reactivity. This makes it a versatile compound for various applications in scientific research and industrial processes .

Properties

IUPAC Name

tert-butyl 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O3/c1-11(2,3)17-10(16)15-5-7(6-15)9-13-8(4-12)18-14-9/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXOZYCDEXLJEJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=NOC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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